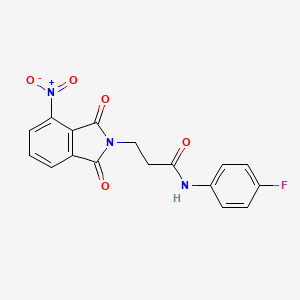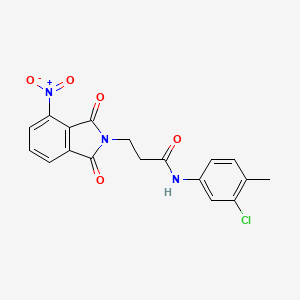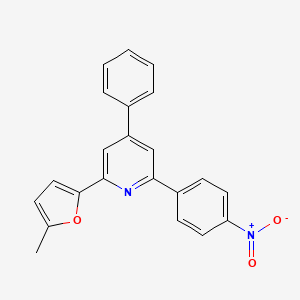![molecular formula C22H13NO7 B3459034 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3459034.png)
4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
説明
4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid, also known as CPID, is a chemical compound that has gained significant attention in the field of scientific research. CPID is a potent inhibitor of the protein-protein interaction between β-catenin and T-cell factor (TCF), which is a crucial step in the Wnt/β-catenin signaling pathway. This pathway plays a vital role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.
作用機序
4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid exerts its pharmacological effects by inhibiting the interaction between β-catenin and TCF. β-catenin is a key component of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex, which targets it for proteasomal degradation. However, in the presence of Wnt ligands, the destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it interacts with TCF to activate the transcription of target genes. 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid blocks this interaction by binding to the armadillo repeat domain of β-catenin, thereby preventing its interaction with TCF.
Biochemical and Physiological Effects:
4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has been shown to have potent anti-cancer effects in various in vitro and in vivo models. In colon cancer cells, 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid inhibits cell proliferation and induces apoptosis by blocking the Wnt/β-catenin signaling pathway. In breast cancer cells, 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid inhibits cell migration and invasion by downregulating the expression of matrix metalloproteinases. In addition, 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has also been shown to have beneficial effects on bone health by promoting osteoblast differentiation and mineralization. It has also been suggested that 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid may have neuroprotective effects by inhibiting the accumulation of β-amyloid peptides in Alzheimer's disease.
実験室実験の利点と制限
4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is a potent and selective inhibitor of the β-catenin/TCF interaction, making it an attractive tool for studying the Wnt/β-catenin signaling pathway. Its high potency allows for the use of lower concentrations, reducing the risk of off-target effects. However, its relatively low solubility in water can limit its use in certain assays and experimental systems. In addition, its complex synthesis method and high cost may also limit its availability and use in some laboratories.
将来の方向性
4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has shown promising results in preclinical studies and holds great potential for the treatment of various diseases. However, further research is needed to fully understand its pharmacological effects and optimize its use in clinical settings. Some possible future directions for research include:
- Development of more efficient and cost-effective synthesis methods for 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
- Evaluation of the safety and efficacy of 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid in clinical trials
- Investigation of the potential of 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid in combination with other therapeutic agents for the treatment of cancer and other diseases
- Elucidation of the molecular mechanisms underlying the beneficial effects of 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid on bone health and neuroprotection
- Development of more potent and selective inhibitors of the β-catenin/TCF interaction for use in research and clinical applications.
科学的研究の応用
4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. The Wnt/β-catenin signaling pathway is known to be dysregulated in various cancers, including colon, breast, and liver cancer. 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has been shown to inhibit the growth and proliferation of cancer cells by blocking the interaction between β-catenin and TCF, thereby suppressing the Wnt/β-catenin signaling pathway. In addition, 4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has also been studied for its potential role in the treatment of other diseases, including osteoporosis and Alzheimer's disease.
特性
IUPAC Name |
4-[5-(4-carboxyphenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO7/c24-19-17-10-9-16(30-15-7-3-13(4-8-15)22(28)29)11-18(17)20(25)23(19)14-5-1-12(2-6-14)21(26)27/h1-11H,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOCRSHFYHADGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 5-{[(4-bromo-3-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3458951.png)
![ethyl 5-acetyl-2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3458952.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B3458955.png)
![N-[4-(4-morpholinyl)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3458957.png)
![methyl 3-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458972.png)
![ethyl 3-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458974.png)
![isopropyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458979.png)


![5-[(3-nitrophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3459018.png)
![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione](/img/structure/B3459045.png)

![1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)ethanone]](/img/structure/B3459053.png)